Ecnoglutide - 2459531-73-6

Ecnoglutide

Catalog Number: EVT-12795648
CAS Number: 2459531-73-6
Molecular Formula: C194H304N48O61
Molecular Weight: 4285 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ecnoglutide, also known as XW003, is a novel glucagon-like peptide-1 analog developed for the treatment of type 2 diabetes and obesity. It is characterized by its long-acting properties and a unique mechanism that biases signaling towards cyclic adenosine monophosphate, differentiating it from traditional glucagon-like peptide-1 receptor agonists. Ecnoglutide was engineered to enhance biological activity while simplifying the manufacturing process, making it a promising candidate in the field of metabolic disorder treatments.

Source and Classification

Ecnoglutide is classified as a long-acting glucagon-like peptide-1 receptor agonist. It is derived from modifications of the native glucagon-like peptide-1 sequence, specifically through an alanine to valine substitution at position 8 and the addition of an 18-carbon fatty acid chain at lysine 30. This modification enhances its stability and prolongs its action in the body .

Synthesis Analysis

Methods and Technical Details

The synthesis of ecnoglutide involves recombinant DNA technology, which allows for the production of the full-length peptide without the need for chemical conjugation. The process includes several key steps:

  1. Gene Cloning: The gene encoding the modified glucagon-like peptide-1 is cloned into an expression vector.
  2. Protein Expression: The vector is introduced into host cells (often bacteria or yeast) to express the peptide.
  3. Purification: The expressed protein undergoes purification using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC). For instance, a Chelating Sepharose FF column is used for initial purification, followed by preparative HPLC to achieve high purity levels (around 90%) .
  4. Tag Removal: If a fusion tag is used for expression, it is cleaved off using specific proteases to yield the active peptide .

The final yield of ecnoglutide typically ranges between 43% and 47% after all purification steps are completed.

Molecular Structure Analysis

Structure and Data

Ecnoglutide's molecular structure includes several modifications that enhance its pharmacological profile:

  • Amino Acid Sequence: The sequence includes natural amino acids with specific substitutions that increase its efficacy.
  • Fatty Acid Modification: The addition of an 18-carbon fatty acid at lysine 30 improves binding affinity to serum albumin, resulting in extended half-life and reduced clearance rates.

The structural modifications lead to a biased signaling profile favoring cyclic adenosine monophosphate production over receptor internalization, which is beneficial for therapeutic outcomes .

Chemical Reactions Analysis

Reactions and Technical Details

Ecnoglutide functions primarily through its interaction with the glucagon-like peptide-1 receptor. Upon binding, it triggers several biochemical reactions:

  1. Activation of cAMP Pathway: Ecnoglutide induces an increase in intracellular cyclic adenosine monophosphate levels, which promotes insulin secretion from pancreatic beta cells.
  2. Inhibition of Glucagon Secretion: By activating the receptor, ecnoglutide inhibits glucagon release, contributing to lower blood glucose levels.
  3. Effects on Appetite Regulation: The compound also influences central nervous system pathways that regulate appetite, leading to reduced food intake and weight loss .
Mechanism of Action

Process and Data

The mechanism of action of ecnoglutide involves several key processes:

  • Receptor Binding: Ecnoglutide binds to the glucagon-like peptide-1 receptor with high affinity.
  • Signal Biasing: Unlike traditional agonists that activate multiple signaling pathways equally, ecnoglutide preferentially activates pathways leading to cyclic adenosine monophosphate production while minimizing β-arrestin recruitment. This bias enhances its efficacy in glucose regulation without promoting receptor desensitization .
  • Physiological Outcomes: The activation leads to increased insulin secretion in response to meals, enhanced satiety signals in the brain, and reduced gastric emptying rates .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ecnoglutide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,000 Da due to its peptide nature.
  • Solubility: Highly soluble in aqueous solutions due to its peptide structure.
  • Stability: Enhanced stability compared to other glucagon-like peptide analogs due to fatty acid conjugation.

These properties contribute to its effectiveness as a therapeutic agent with a favorable pharmacokinetic profile—specifically a half-life ranging from 124 to 138 hours .

Applications

Scientific Uses

Ecnoglutide has significant potential applications in treating metabolic disorders:

  • Type 2 Diabetes Management: Clinical trials have demonstrated its efficacy in lowering blood glucose levels and promoting weight loss in individuals with type 2 diabetes .
  • Obesity Treatment: Its appetite-suppressing effects make it a candidate for obesity management therapies.
  • Potential in Other Conditions: Research is ongoing into its use for non-alcoholic steatohepatitis and other metabolic syndromes due to its favorable safety profile and pharmacodynamics .

Properties

CAS Number

2459531-73-6

Product Name

Ecnoglutide

IUPAC Name

18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

Molecular Formula

C194H304N48O61

Molecular Weight

4285 g/mol

InChI

InChI=1S/C194H304N48O61/c1-17-109(12)160(188(295)225-125(51-40-41-73-204-148(254)101-302-83-82-301-80-78-206-149(255)102-303-84-81-300-79-77-205-144(250)68-62-132(191(298)299)218-145(251)55-36-28-26-24-22-20-18-19-21-23-25-27-29-37-56-150(256)257)171(278)231-138(90-117-93-210-122-50-39-38-49-120(117)122)177(284)228-134(86-105(4)5)178(285)239-158(107(8)9)186(293)224-124(53-43-75-208-193(199)200)167(274)211-95-146(252)217-123(52-42-74-207-192(197)198)166(273)213-97-156(268)269)241-179(286)136(87-114-45-32-30-33-46-114)229-174(281)131(66-72-154(264)265)221-170(277)126(54-44-76-209-194(201)202)219-164(271)111(14)215-163(270)110(13)216-169(276)128(61-67-143(196)249)220-172(279)129(64-70-152(260)261)222-173(280)130(65-71-153(262)263)223-175(282)133(85-104(2)3)227-176(283)135(89-116-57-59-119(248)60-58-116)230-182(289)140(98-243)234-184(291)142(100-245)235-187(294)159(108(10)11)240-181(288)139(92-155(266)267)232-183(290)141(99-244)236-190(297)162(113(16)247)242-180(287)137(88-115-47-34-31-35-48-115)233-189(296)161(112(15)246)237-147(253)96-212-168(275)127(63-69-151(258)259)226-185(292)157(106(6)7)238-165(272)121(195)91-118-94-203-103-214-118/h30-35,38-39,45-50,57-60,93-94,103-113,121,123-142,157-162,210,243-248H,17-29,36-37,40-44,51-56,61-92,95-102,195H2,1-16H3,(H2,196,249)(H,203,214)(H,204,254)(H,205,250)(H,206,255)(H,211,274)(H,212,275)(H,213,273)(H,215,270)(H,216,276)(H,217,252)(H,218,251)(H,219,271)(H,220,279)(H,221,277)(H,222,280)(H,223,282)(H,224,293)(H,225,295)(H,226,292)(H,227,283)(H,228,284)(H,229,281)(H,230,289)(H,231,278)(H,232,290)(H,233,296)(H,234,291)(H,235,294)(H,236,297)(H,237,253)(H,238,272)(H,239,285)(H,240,288)(H,241,286)(H,242,287)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,298,299)(H4,197,198,207)(H4,199,200,208)(H4,201,202,209)/t109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-/m0/s1

InChI Key

DJMLKAVQDZZBNC-NYHUXPQOSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC=N6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CNC=N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.